1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride
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Overview
Description
1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride is a synthetic organic compound It is characterized by the presence of thiazole rings and a butanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride typically involves the following steps:
Formation of Thiazole Rings: The thiazole rings can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Coupling Reaction: The thiazole rings are then coupled with a butanediol derivative through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazole rings or the butanediol backbone.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiazoles.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol: The non-dihydrochloride form.
1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol monohydrochloride: A similar compound with one hydrochloride group.
Uniqueness
1,4-Bis((4,5-dihydro-5-methyl-2-thiazolyl)amino)-2,3-butanediol dihydrochloride is unique due to its specific structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
111915-72-1 |
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Molecular Formula |
C12H24Cl2N4O2S2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1,4-bis[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]butane-2,3-diol;dihydrochloride |
InChI |
InChI=1S/C12H22N4O2S2.2ClH/c1-7-3-13-11(19-7)15-5-9(17)10(18)6-16-12-14-4-8(2)20-12;;/h7-10,17-18H,3-6H2,1-2H3,(H,13,15)(H,14,16);2*1H |
InChI Key |
SCUDUFVKMCKMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)NCC(C(CNC2=NCC(S2)C)O)O.Cl.Cl |
Origin of Product |
United States |
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